![molecular formula C26H20FN5O3 B2916039 N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methoxybenzamide CAS No. 1111035-97-2](/img/structure/B2916039.png)
N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Compound X involves several steps, including condensation reactions, cyclization, and functional group transformations. Researchers have reported various synthetic routes, but a common approach involves coupling the appropriate building blocks under controlled conditions. Detailed protocols can be found in the literature .
Molecular Structure Analysis
Compound X exhibits a three-dimensional structure with distinct functional groups. The central imidazole ring provides potential for hydrogen bonding and receptor interactions. The fluorophenyl group contributes to lipophilicity, affecting its pharmacokinetics. The methoxybenzamide moiety may influence solubility and receptor binding. Computational studies and X-ray crystallography have elucidated its precise geometry .
Chemical Reactions Analysis
Compound X undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions impact its stability, metabolism, and bioavailability. Investigating its reactivity with different nucleophiles and electrophiles is crucial for understanding its behavior in biological systems .
Aplicaciones Científicas De Investigación
Radiolabeled Angiotensin II Antagonists for Imaging
Developments in radiolabeled nonpeptide angiotensin II antagonists, such as [11C]L-159,884, demonstrate applications in imaging angiotensin II, AT1 receptors. These compounds are synthesized for potential use in medical diagnostics, providing a mechanism for studying receptor distribution and function in vivo through imaging techniques (Hamill et al., 1996).
Antimicrobial Screening
A series of compounds synthesized from N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides have been screened for their in vitro antibacterial and antifungal activities. These compounds showed potential therapeutic intervention against bacterial and fungal infections, highlighting their application in developing new antimicrobial agents (Desai et al., 2013).
Synthesis and Biological Activity of Oxadiazole and Imidazolinone Derivatives
Oxadiazole and imidazolinone derivatives bearing a trimethoxybenzamide moiety have been synthesized and evaluated for their antimicrobial activity. This research signifies the role of such compounds in medicinal chemistry for developing pharmaceutically important molecules with enhanced pharmacological activity (Joshi et al., 1997).
Impact on Transferase Enzyme Activity
Studies on bis-1,3,4-oxadiazole containing glycine moiety have shown its effects on the activities of some transferase enzymes in sera, indicating potential implications in understanding enzyme activity regulation and the design of enzyme modulators (Tomi et al., 2010).
Novel Syntheses and Characterization
Research into the synthesis of novel compounds, including the creation of 5-arylidene derivatives and exploration of their structure-activity relationships, contributes to the broader field of organic chemistry and drug discovery. These syntheses provide foundational knowledge for the development of new drugs and chemical probes (Desai et al., 2013).
Mecanismo De Acción
Although not fully elucidated, Compound X likely interacts with specific cellular targets. Computational docking studies suggest binding to protein pockets involved in signal transduction, enzymatic processes, or cell cycle regulation. Further experimental validation is needed to confirm its precise mechanism of action .
Propiedades
IUPAC Name |
N-[4-[[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O3/c1-34-23-5-3-2-4-21(23)25(33)29-20-12-6-17(7-13-20)14-32-15-22(28-16-32)26-30-24(31-35-26)18-8-10-19(27)11-9-18/h2-13,15-16H,14H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMKQPASLTXDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

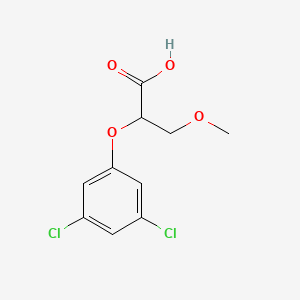
![2-[4-[(5E)-5-[3-[4-(2-carboxyanilino)-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B2915959.png)

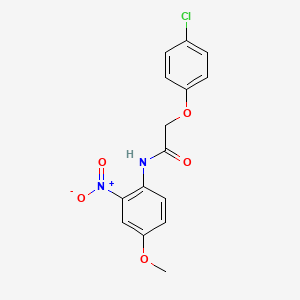
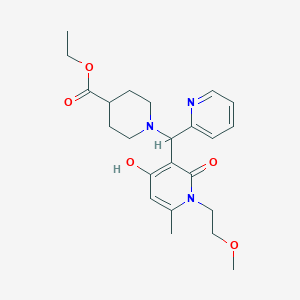

![2-(benzo[d]thiazole-6-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2915967.png)
![N-(4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2915968.png)
![2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2915969.png)
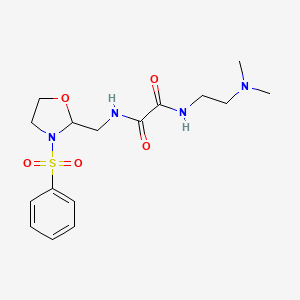
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-thiophenecarboxylate](/img/structure/B2915974.png)
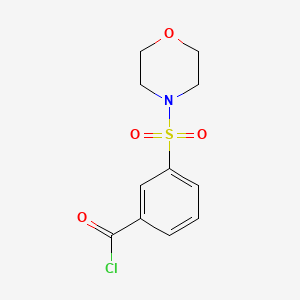
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cyclohexyloxamide](/img/structure/B2915976.png)
![(2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2915979.png)